

3-Amino-2,6-dibromopyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2,6-dibromopyridine

Cat. No.: B189410

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Amino-2,6-dibromopyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Amino-2,6-dibromopyridine** (CAS No: 39856-57-0), a key intermediate in synthetic chemistry. The document details its physicochemical characteristics, presents standardized experimental protocols for property determination, and includes logical workflows for analysis.

Core Physical and Chemical Properties

3-Amino-2,6-dibromopyridine is a pyridine derivative distinguished by two bromine atoms at the 2 and 6 positions and an amino group at the 3 position.^[1] This specific arrangement of functional groups creates a unique electronic environment that dictates its reactivity and physical behavior.^[1]

Data Presentation

The quantitative physical properties of **3-Amino-2,6-dibromopyridine** are summarized in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that some variation, particularly in melting point, may occur due to differences in sample purity or polymorphic forms.^[1]

Property	Value	Source(s)
Chemical Formula	<chem>C5H4Br2N2</chem>	[1] [2] [3]
Molecular Weight	251.91 g/mol	[1] [2] [4]
Appearance	White to pale yellow or dark green crystalline powder	[1] [5]
Melting Point	145 - 149 °C	[2] [4]
Boiling Point	Not available (Predicted for 3-Amino-2-bromopyridine: 292.5±20.0 °C)	[6]
Density	Not available (Predicted for 3-Amino-2-bromopyridine: 1.710±0.06 g/cm³)	[6]
Water Solubility	Limited / Insoluble	[1] [7]
Organic Solvent Solubility	Generally soluble in organic solvents like Chloroform and Methanol.	[1] [7]
CAS Number	39856-57-0	[1] [2] [4]

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard laboratory protocols for melting point and solubility determination.

Melting Point Determination using the Capillary Method

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[\[8\]](#) The capillary tube method is standard for this determination.[\[9\]](#)

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Mel-Temp)
- Capillary tubes (sealed at one end)
- Spatula
- Watch glass or weighing paper
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **3-Amino-2,6-dibromopyridine** sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[9]
- Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid will be forced into the tube.
- Compacting the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the solid. Alternatively, drop the tube (sealed end down) through a long glass tube onto the benchtop. The packed sample height should be 2-4 mm for accurate results.[10][11]
- Initial Rapid Determination (Optional but Recommended): Place the capillary tube into the heating block of the melting point apparatus.[10] Heat the sample rapidly (e.g., a ramp rate of 10-20°C per minute) to find an approximate melting range. This saves time in the subsequent accurate determination.[8][11]
- Accurate Determination:
 - Allow the apparatus to cool to at least 10-15°C below the approximate melting point observed in the fast run.[11]
 - Place a new, properly packed capillary tube into the apparatus.
 - Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.

- Observation and Recording:
 - Observe the sample through the viewing lens.
 - Record the temperature (T_1) at which the first drop of liquid appears.[11]
 - Continue heating and record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.[11]
 - The melting point is reported as the range $T_1 - T_2$.
- Post-Analysis: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

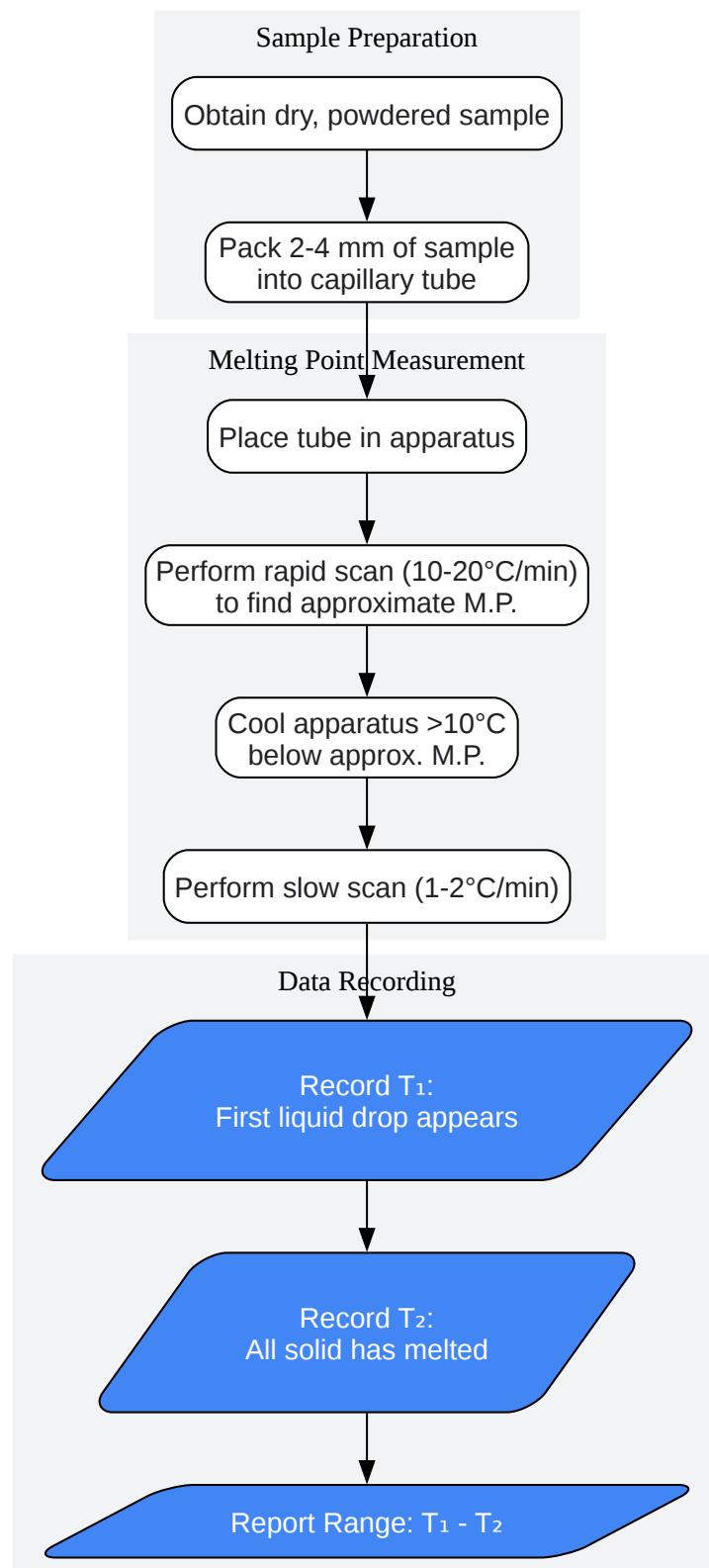
Qualitative Solubility Classification

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[12] A systematic approach is used to classify a compound based on its solubility in a series of solvents.

Objective: To determine the solubility class of **3-Amino-2,6-dibromopyridine**, thereby inferring the nature of its functional groups.

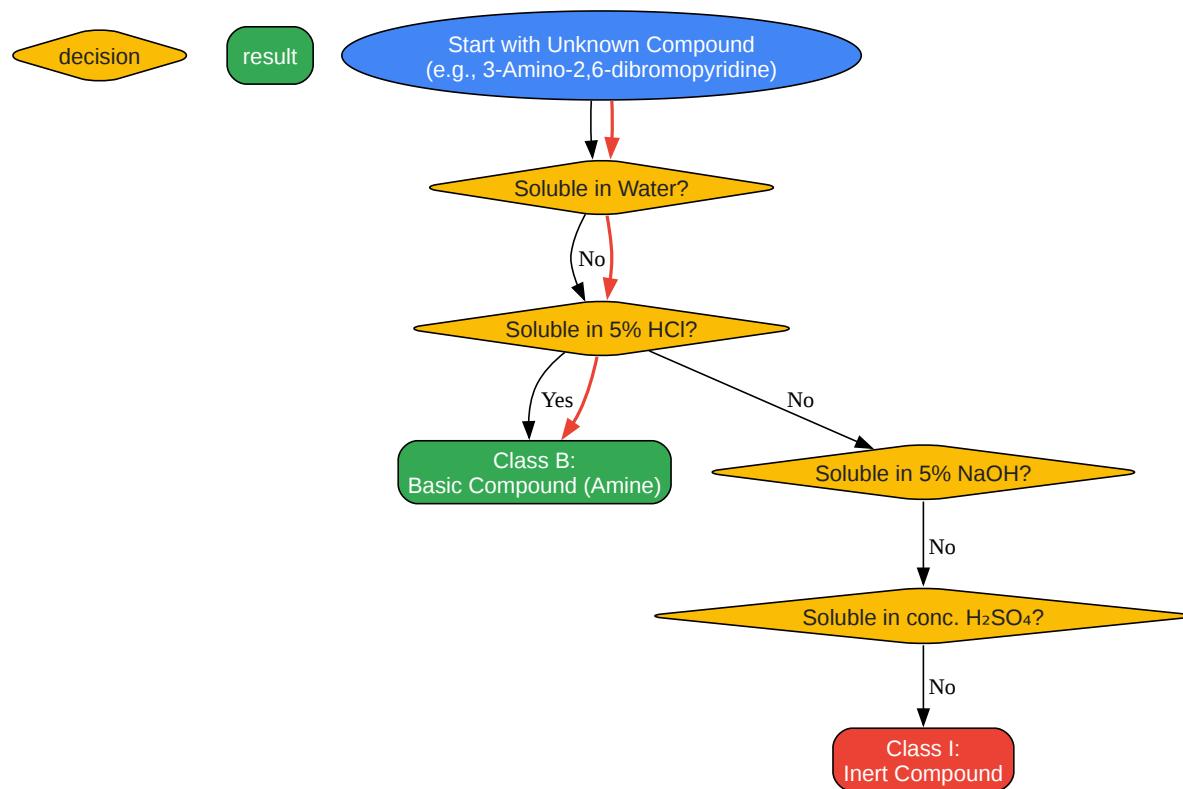
Materials:

- Test tubes and rack
- Spatula
- Glass stirring rod
- Sample of **3-Amino-2,6-dibromopyridine**
- Solvents:
 - Deionized Water
 - 5% w/v Sodium Hydroxide (NaOH) solution


- 5% w/v Sodium Bicarbonate (NaHCO_3) solution
- 5% v/v Hydrochloric Acid (HCl) solution
- Concentrated Sulfuric Acid (H_2SO_4) (handle with extreme care)

Procedure:

- General Method: For each solvent, add approximately 25 mg of the compound to a small test tube containing 0.75 mL of the solvent.[13]
- Mixing: Stir the mixture vigorously with a clean glass rod or shake the test tube for 60-90 seconds.[13][14]
- Observation: Observe closely to determine if the solid dissolves completely. A compound is considered "soluble" if it dissolves completely.
- Sequential Testing: Follow the logical progression outlined in the workflow diagram (Figure 2).
 - Step A (Water): Test solubility in water. Given that **3-Amino-2,6-dibromopyridine** has limited water solubility, it is classified as water-insoluble.[1]
 - Step B (5% HCl): For a water-insoluble compound, test its solubility in 5% HCl. The amino group on the pyridine ring is basic and will be protonated by the acid to form a water-soluble ammonium salt. Therefore, **3-Amino-2,6-dibromopyridine** is expected to be soluble in 5% HCl, placing it in the Class B (Basic Compounds) solubility category.
 - Step C (5% NaOH): As a confirmatory step, the compound should be insoluble in 5% NaOH as it does not possess a sufficiently acidic proton to be deprotonated by a weak base.
 - Step D (Conc. H_2SO_4): Most compounds containing nitrogen or oxygen are soluble in cold, concentrated sulfuric acid, as the heteroatoms can be protonated.[12] This test is used for compounds insoluble in the other aqueous solutions.


Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the analysis of **3-Amino-2,6-dibromopyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Solubility Classification Flowchart.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-2,6-dibromopyridine (39856-57-0) for sale [vulcanchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. scbt.com [scbt.com]
- 4. 39856-57-0 Cas No. | 3-Amino-2,6-dibromopyridine | Apollo [store.apolloscientific.co.uk]
- 5. 3-Amino-2,6-dibromopyridine | 39856-57-0 | TCI AMERICA [tcichemicals.com]
- 6. 39856-58-1 CAS MSDS (3-Amino-2-bromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. westlab.com [westlab.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. southalabama.edu [southalabama.edu]
- 12. www1.udel.edu [www1.udel.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- To cite this document: BenchChem. [3-Amino-2,6-dibromopyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189410#3-amino-2-6-dibromopyridine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com